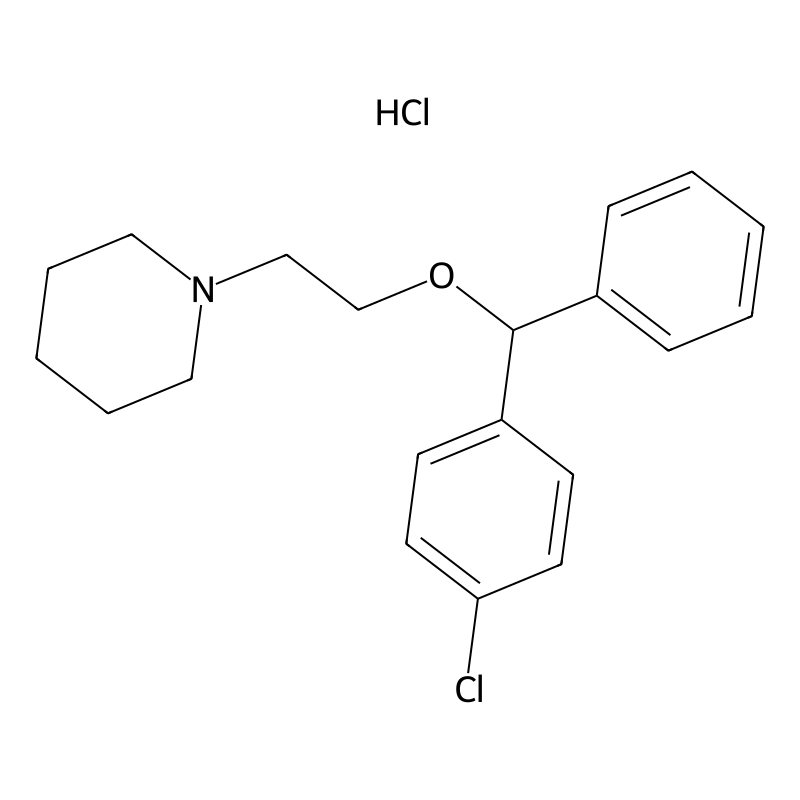

Cloperastine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

See also: Cloperastine (has active moiety).

Cloperastine Hydrochloride is a centrally acting, non-opioid antitussive agent used for cough suppression. Unlike traditional opioid-based medications, it exhibits a multi-faceted mechanism that includes antihistaminic and mild anticholinergic properties, which can contribute to reducing mucus secretion and bronchoconstriction. Its hydrochloride salt form is standard for pharmaceutical preparations, offering a favorable profile for formulation into oral dosage forms like syrups and tablets. This compound is distinguished from narcotic antitussives by its different side-effect profile, notably lacking the addiction potential and respiratory depression associated with opioids.

References

- [1] Catania, M. A., & Cuzzocrea, S. (2011). Pharmacological and clinical overview of cloperastine in treatment of cough. Therapeutic advances in clinical risk management, 7, 83–92.

- [2] What is the mechanism of Cloperastine Hydrochloride? Patsnap Synapse. (2024).

- [6] What is Cloperastine Hydrochloride used for? Patsnap Synapse. (2024).

- [8] What is the mechanism of Cloperastine Fendizoate? Patsnap Synapse. (2024).

Substituting Cloperastine Hydrochloride with opioid-based antitussives like codeine introduces significant liabilities, including addiction potential, respiratory depression, and a distinct side-effect profile that includes constipation and sedation. Furthermore, opting for the cloperastine free base over the hydrochloride salt presents significant formulation challenges; the salt form is specifically utilized to enhance aqueous solubility and stability, which are critical for developing reliable and manufacturable liquid or solid oral dosage forms. Finally, substitution with its levorotatory enantiomer, Levocloperastine, while potentially offering a better tolerability profile, represents a different active pharmaceutical ingredient with its own regulatory and clinical validation requirements, making the racemic hydrochloride form a distinct choice for specific development pathways.

References

- [1] Catania, M. A., & Cuzzocrea, S. (2011). Pharmacological and clinical overview of cloperastine in treatment of cough. Therapeutic advances in clinical risk management, 7, 83–92.

- [2] Aliprandi, P., et al. (2002). Therapeutic Use of Levocloperastine as an Antitussive Agent. Clinical Drug Investigation, 22(4), 209-220.

- [3] Ghosal, S. K., & Krishna, G. (2004). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical technology, 28(5), 70-84.

Comparable Antitussive Efficacy to Codeine Standard in Preclinical Models

In a preclinical citric acid-induced cough model in guinea pigs, cloperastine demonstrated antitussive efficacy comparable to the gold-standard narcotic, codeine. Both compounds produced a significant reduction in cough frequency and increased the latency to the first cough at the highest doses tested. An earlier study noted that cloperastine's effect against mechanically induced cough was approximately 1.9 times greater than that of codeine, highlighting its potency without narcotic effects.

| Evidence Dimension | Antitussive Efficacy (Cough Frequency/Latency) |

| Target Compound Data | Significant reduction in cough frequency and increase in cough latency. |

| Comparator Or Baseline | Codeine: Similar significant reduction in cough frequency and increase in latency. |

| Quantified Difference | Comparable efficacy to codeine at highest doses tested. |

| Conditions | Citric acid-induced cough model in guinea pigs. |

This allows researchers to achieve codeine-level cough suppression in experimental models without the procurement, handling, and side-effect liabilities of a narcotic compound.

Favorable Safety Profile: Avoidance of Narcotic-Associated Side Effects

Unlike codeine, which is known to cause dependency, respiratory depression, sedation, and constipation, cloperastine is specifically characterized as a non-narcotic agent without these effects. Animal studies confirm that while codeine induces a marked increase in spontaneous motility, cloperastine does not, indicating a lower potential for CNS-related side effects typical of opioids. The primary side effects associated with cloperastine, such as potential drowsiness, stem from its antihistaminic activity rather than opioid receptor interaction.

| Evidence Dimension | Side Effect Profile |

| Target Compound Data | Non-narcotic; no respiratory depression or addiction potential. Primary side effects are antihistaminic (e.g., drowsiness). |

| Comparator Or Baseline | Codeine (Opioid): Associated with dependency, respiratory depression, sedation, and constipation. |

| Quantified Difference | Qualitative difference in mechanism and class-associated adverse events. |

| Conditions | General pharmacological and clinical use. |

For applications where the side-effect profile is a critical selection factor, cloperastine provides a clear advantage over codeine for achieving cough suppression.

Dual-Action Mechanism: Combined Antitussive and Antihistaminic/Bronchodilator Activity

Cloperastine's mechanism extends beyond central cough suppression, a feature not shared by purely central-acting antitussives like dextromethorphan in the same way. It possesses significant antihistamine activity, with a Ki of 3.8 nM for the H1 receptor, and also acts as a mild bronchorelaxant. This dual activity is advantageous in models of cough that have an allergic or inflammatory component, as it can address irritation and bronchoconstriction directly in the periphery, in addition to acting on the central cough center.

| Evidence Dimension | Receptor Binding Affinity (H1) / Secondary Actions |

| Target Compound Data | Potent H1 receptor ligand (Ki = 3.8 nM); documented mild bronchorelaxant and anticholinergic effects. |

| Comparator Or Baseline | Dextromethorphan/Codeine: Primarily central-acting antitussives without significant, clinically relevant peripheral antihistaminic or bronchodilator effects. |

| Quantified Difference | Addition of potent peripheral antihistaminic activity (Ki = 3.8 nM). |

| Conditions | In vitro receptor binding assays and in vivo pharmacological studies. |

This compound is a superior choice for studying cough in contexts involving allergic reactions or airway inflammation, where a single molecule can address multiple causative factors.

Preclinical Development of Non-Addictive Antitussive Formulations

Use as a benchmark non-narcotic antitussive in screening and development programs. Its comparable efficacy to codeine in animal models allows for relevant comparisons without the regulatory and safety burdens of handling opioid compounds.

Investigating Cough Associated with Allergic or Inflammatory Airway Conditions

Ideal for research models where cough is driven by histamine release or bronchoconstriction. Its potent H1-antihistamine and mild bronchodilator activities allow for targeting both the central reflex and peripheral irritant pathways with a single agent.

Formulation of Aqueous-Based Oral Antitussives

The hydrochloride salt form is specified for its solubility in aqueous and polar solvent systems, making it the appropriate choice for developing syrups, solutions, or other oral formulations requiring good dissolution characteristics.

Neuropharmacology Research on Brainstem Neuronal Networks and Ion Channels

Serves as a tool compound for investigating non-opioid central cough suppression pathways. Its activity as a G-protein-coupled inwardly rectifying potassium (GIRK) channel blocker provides a specific mechanism to explore for modulating neuronal excitability in respiratory control centers.

References

- [1] Catania, M. A., & Cuzzocrea, S. (2011). Pharmacological and clinical overview of cloperastine in treatment of cough. Therapeutic advances in clinical risk management, 7, 83–92.

- [2] Montilla-García, Á., et al. (2025). Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. Pharmaceutics, 17(11), 1423.

- [3] Chen, H. Y., et al. (2020). The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release. Neuropharmacology, 176, 108214.

- [6] CLOPERASTINE FENDIZOATE. Inxight Drugs.

- [7] Cloperastine. Wikipedia.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2